3-Chlorothiophene-2-carbonyl chloride
Overview
Description
3-Chlorothiophene-2-carbonyl chloride is a chemical compound with the molecular formula C5H2Cl2OS and a molecular weight of 181.04 . It is a white to light yellow crystal powder . It is one of the reactants in the synthesis of 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, a novel apoptosis inducer .
Molecular Structure Analysis
The molecular structure of 3-Chlorothiophene-2-carbonyl chloride can be represented by the SMILES stringClC(=O)c1sccc1Cl
. This indicates that the molecule consists of a thiophene ring with a carbonyl chloride group at the 2nd position and a chlorine atom at the 3rd position. Chemical Reactions Analysis
3-Chlorothiophene-2-carbonyl chloride is used in the synthesis of 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole . More detailed information about its chemical reactions is not available in the search results.Physical And Chemical Properties Analysis
3-Chlorothiophene-2-carbonyl chloride is a solid with a melting point of 43-44°C and a boiling point of 113°C at 0.5mm pressure . Its density is predicted to be 1.543±0.06 g/cm3 .Scientific Research Applications
Application in Anti-Breast Cancer Activity
- Specific Scientific Field : Pharmaceutical Chemistry, specifically in the treatment of breast cancer .
- Summary of the Application : 3-Chlorothiophene-2-carbonyl chloride derivatives have been designed and studied for their potential anti-breast cancer activity . These compounds, referred to as MFA1-8 in the study, were designed using a Structure Based Drug Design (SBDD) approach and molecular docking with Estrogen receptor alpha (ERa), a primary pathway for breast cancer treatment .
- Methods of Application or Experimental Procedures : The study involved the use of applications like GOLD (Genetic Optimization for Ligand Docking, v.5.7.1), SwissADME and BIOVIA Discovery Studio Visualizer 2020 for predicting and analyzing the results . The compounds were evaluated for their ADMET (Absorption, Distribution, Metabolism, Excretion and Toxicity) profile .
- Results or Outcomes : The compounds MFA1-8 showed higher PLP (the Piecewise Linear Potential) fitness scores with a range (66.21-77.20) than (60.96) for Tamoxifen (TAM), a commonly used drug for estrogen receptor (+) breast cancer . They exhibited better conformation to prevent helix-12 (H-12) from repositioning over the opening of the binding pocket . MFA1-8 also showed better pharmacokinetics, drug-likeness, and toxicity profiles than TAM . These findings suggest that these novel 3-chlorobenzo [b]thiophene-2-carbonyl chloride derivatives could serve as the lead compounds to fight breast cancer by inhibiting the ERa pathway .
Application in Apoptosis Induction
- Specific Scientific Field : Biochemical Research, specifically in the induction of apoptosis .
- Summary of the Application : 3-Chlorothiophene-2-carbonyl chloride is used as a reactant in the synthesis of a novel apoptosis inducer . This compound, known as 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, has been studied for its potential to induce apoptosis, a process of programmed cell death .
Safety And Hazards
properties
IUPAC Name |
3-chlorothiophene-2-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2OS/c6-3-1-2-9-4(3)5(7)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPHKTQMABHWPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370970 | |
Record name | 3-Chlorothiophene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorothiophene-2-carbonyl chloride | |
CAS RN |
86427-02-3 | |
Record name | 3-Chlorothiophene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 86427-02-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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